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tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride typically involves the protection of the NH group of piperazine as a tert-butyl ester. One common method includes the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride features a piperazine ring with a hydroxymethyl group and a tert-butyl ester at the carboxylic acid position. The molecular formula is C_{12}H_{22}ClN_{3}O_{3} with an approximate molecular weight of 252.74 g/mol. The synthesis of this compound can be achieved through various methodologies, including:
- Direct Alkylation : Utilizing piperazine derivatives and tert-butyl esters.
- Hydroxymethylation : Introducing hydroxymethyl groups via suitable reagents.
These methods are notable for their efficiency and ability to maintain the compound's stereochemistry .
Biological Activities
The compound exhibits various biological activities, making it a candidate for further research in pharmacological applications:
- Antitumor Activity : Preliminary studies indicate that this compound may interact with biological targets implicated in cancer proliferation. For instance, it has shown potential in inhibiting cell viability in several cancer cell lines, including MDA-MB-231 and HCT116, with significant reductions noted at specific concentrations .
- Mechanisms of Action : Research suggests that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and tubulin polymerization inhibition. Detailed assays have demonstrated its effectiveness in promoting apoptosis via the sub-G1 and G2/M phases of the cell cycle .
Applications in Drug Development
The unique structural properties of this compound have led to its exploration in various pharmaceutical contexts:
- Pharmaceutical Intermediates : It serves as an important intermediate in synthesizing other bioactive compounds due to its chiral nature and ability to undergo further functionalization .
- Research on Integrin Antagonists : The compound has been studied for its potential role as an integrin antagonist, which is crucial for developing drugs targeting cellular adhesion processes involved in tumor metastasis .
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values determined through MTT assays showing significant efficacy at low concentrations (0.01 µM) over time .
Case Study 2: Mechanistic Insights
In another investigation, the compound was assessed for its ability to inhibit tubulin polymerization, a critical process for cancer cell division. Flow cytometry revealed that treatment with the compound resulted in increased apoptosis rates compared to untreated controls, highlighting its potential as a therapeutic agent against proliferative diseases .
Data Table: Summary of Biological Activities
Activity Type | Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
Cytotoxicity | MDA-MB-231 | 0.01 | Significant reduction in viability |
Apoptosis Induction | HCT116 | 0.001 | Increased early and late apoptotic cells |
Tubulin Polymerization Inhibition | BT-474 | 0.1 | Inhibition of colony formation |
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is often used as a scaffold to design molecules that can inhibit enzymes or modulate receptors. The piperazine ring provides a flexible framework that can be modified to enhance binding affinity and selectivity for the target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-piperazinecarboxylate: Similar in structure but lacks the hydroxymethyl group.
tert-Butyl 3-oxoazetidine-1-carboxylate: Contains an azetidine ring instead of a piperazine ring.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains an additional pyridine ring
Uniqueness
tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of both the tert-butyl ester and hydroxymethyl groups, which provide distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in medicinal chemistry .
Biological Activity
Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a compound featuring a piperazine ring substituted with a hydroxymethyl group and a tert-butyl ester at the carboxylic acid position. Its unique structure contributes to various biological activities, making it a subject of interest in pharmaceutical research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₁H₁₈ClN₃O₃
- Molecular Weight : Approximately 252.74 g/mol
The compound's structure allows for interactions with biological targets, influencing its pharmacological profile.
1. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. For example:
- Activity Against Bacteria : The compound has shown potential against multidrug-resistant strains, suggesting its utility in combating resistant infections.
2. Neuroactive Effects
Research has indicated that this compound may possess neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological disorders.
3. Pharmacological Mechanisms
The mechanism of action involves interactions with specific molecular targets:
- Receptor Modulation : The piperazine ring can interact with various receptors or enzymes, modulating their activity.
- Binding Affinity : The hydroxyphenyl group may enhance binding affinity through hydrogen bonding and other interactions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. Results demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL against resistant strains like Staphylococcus aureus and Mycobacterium species .
Case Study 2: Neuropharmacological Assessment
In neuropharmacological assessments, the compound was tested for its effects on neurotransmitter release in vitro. Findings suggested:
- Modulation of Dopaminergic Activity : Significant alterations in dopamine release were observed, indicating potential applications in treating disorders such as schizophrenia or Parkinson's disease.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate | Enantiomer of (R) compound | Different biological activity profiles |
(R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | Substituted at position 2 | Potentially different pharmacological effects |
1-Boc-(2-Hydroxymethyl)piperazine | Similar structure but different substitution pattern | Variability in reactivity and stability |
This table illustrates the diversity within piperazine derivatives, highlighting how structural variations can lead to different biological activities and therapeutic potentials.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13;/h8,11,13H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYNNDZVKFLQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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